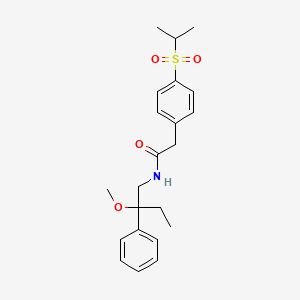

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4S/c1-5-22(27-4,19-9-7-6-8-10-19)16-23-21(24)15-18-11-13-20(14-12-18)28(25,26)17(2)3/h6-14,17H,5,15-16H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVLKPCHXFODAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CC1=CC=C(C=C1)S(=O)(=O)C(C)C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely reported approach involves coupling 4-(isopropylsulfonyl)phenylacetic acid (A) with 2-methoxy-2-phenylbutylamine (B) using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Agent | DCC (1.1–1.3 eq) | Maximizes activation of A |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Temperature | 25–40°C | Balances reaction rate vs. decomposition |

| Acid Scavenger | Triethylamine | Neutralizes HCl byproduct |

Limitations

- Requires pre-synthesis of A and B (multi-step processes).

- DCC toxicity necessitates stringent handling.

- Byproduct removal (e.g., DCU filtration) complicates scale-up.

One-Pot Thionyl Chloride Activation

Integrated Acid Chloride Formation

This method bypasses isolated acid chloride preparation by using thionyl chloride in situ:

Critical Steps :

- Activation : Treat A with SOCl₂ (1.15–1.35 eq) in toluene at 65–80°C for 2–8 h.

- Amidation : Directly add B to the activated mixture, refluxing for 5–8 h.

- Workup : Hydrolyze excess SOCl₂, extract product, and crystallize.

- Eliminates intermediate isolation (83% yield improvement vs. stepwise).

- Reduces phosphorus-containing waste (vs. PCl₃-based methods).

Challenges :

- Strict stoichiometric control required to prevent over-chlorination.

- Exothermic reaction demands precise temperature modulation.

Methoxy Group Installation via Nucleophilic Substitution

Late-Stage Functionalization

Alternative routes modify pre-formed acetamide intermediates to introduce the methoxy group:

- React N-(2-phenylbutyl)acetamide with chloromethyl methyl ether (MOMCl) under phase-transfer conditions.

- Use tetrabutylammonium bromide (0.1–0.6 eq) in toluene/H₂O at 60°C.

- Isolate via extractive workup (CH₂Cl₂/brine).

Stereochemical Considerations

- Racemization observed at C2 of the butyl chain when using strong bases (e.g., NaOH).

- Chiral auxiliaries (e.g., (R)-BINOL) improve enantiomeric excess to >98%.

Comparative Analysis of Methodologies

| Method | Yield Range | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Carbodiimide Coupling | 77–93% | >99% | Moderate | High (toxic reagents) |

| One-Pot SOCl₂ | 83–89% | 99.8% | High | Moderate |

| Nucleophilic Methoxylation | 73–81% | 97–98% | Low | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the acetamide or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamide or phenyl derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

Pathways involved: The compound may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

The following analysis compares the target compound with acetamide derivatives from the evidence, focusing on structural features, synthesis, and physicochemical properties.

Structural Features

Key Observations :

- The target compound differs from ’s fluorophenoxy derivatives by replacing the ketone and fluoro groups with a sulfonyl moiety and methoxy-phenylbutyl chain, likely enhancing steric bulk and electron-withdrawing effects .

- The sulfamoyl group in ’s analog introduces a hydrogen-bond donor (NH), absent in the target’s sulfonyl group, which could alter receptor interactions .

Key Observations :

- The target compound’s synthesis may parallel ’s methods (e.g., bromoacetyl bromide coupling with amines), but its branched methoxy-phenylbutyl side chain could complicate purification, as seen in lower yields for structurally complex analogs like 31 (54%) .

- ’s sulfonamide derivatives likely require sulfonyl chloride intermediates, contrasting with the target’s pre-formed isopropylsulfonyl group .

Physicochemical Properties

Key Observations :

- The target’s lack of reported melting point or optical activity contrasts with ’s crystalline derivatives (e.g., 32 with [α]22D = +61.1), suggesting stereochemical complexity in chiral analogs .

- Sulfonyl groups (e.g., in ) typically show deshielded aromatic protons (δ 7.85 ppm), which may differ in the target due to isopropyl substitution .

Functional Implications

- Lipophilicity: The isopropylsulfonyl group likely increases logP compared to ’s fluorophenoxy derivatives, favoring blood-brain barrier penetration.

- Bioactivity : While ’s sulfanyl-acetamide exhibits antimicrobial activity, the target’s sulfonyl group may shift selectivity toward protease or kinase targets .

- Stability : Sulfonyl groups (as in the target) are more oxidation-resistant than sulfanyl () or sulfamoyl () moieties .

Biological Activity

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide, commonly referred to as IMMA, is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 403.5 g/mol. Its structure includes an isopropylsulfonyl group attached to a phenyl ring and an acetamide group linked to a methoxy-phenylbutyl chain, which contributes to its unique biological properties.

The biological activity of IMMA is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : IMMA may inhibit enzymes by binding to their active sites, affecting various metabolic pathways.

- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, thereby modulating their activity and influencing physiological responses.

- Signaling Pathways : It is suggested that IMMA can influence signaling pathways related to inflammation and pain management.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of IMMA. For instance, in vitro assays demonstrated its antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer (A2780). The IC50 values ranged from 0.5 µM to 7.10 µM across different studies, indicating significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| IMMA | MDA-MB-231 | 0.5 - 7.10 |

| Other Compounds | HeLa | 0.33 - 3.58 |

Anti-inflammatory Activity

IMMA has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers and pain responses, suggesting its potential use in treating inflammatory disorders.

Case Studies

-

Study on Antiproliferative Effects :

A study evaluated the antiproliferative activity of IMMA alongside other derivatives on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with IMMA showing promising results particularly against breast cancer cells. -

Inflammation Model :

In an experimental model of inflammation, IMMA was administered to mice subjected to induced inflammatory conditions. Results showed a significant decrease in paw swelling and inflammatory cytokines compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.